benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
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Overview
Description
Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of peptide bonds and esterification. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase peptide synthesis (SPPS) techniques allows for the rapid assembly of the peptide chain, followed by cleavage and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Benzene;ethyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
- Benzene;propyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
Uniqueness
Benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid is unique due to its specific combination of aromatic and aliphatic elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H38F3N3O6 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H31N3O4.C6H6.C2HF3O2/c1-5-9-17(24)23-20(21,13-14(2)3)19(26)22-16(18(25)27-4)12-15-10-7-6-8-11-15;1-2-4-6-5-3-1;3-2(4,5)1(6)7/h6-8,10-11,14,16H,5,9,12-13,21H2,1-4H3,(H,22,26)(H,23,24);1-6H;(H,6,7)/t16-,20-;;/m0../s1 |
InChI Key |
KCEFIFZNAMVUMC-RGORWKLOSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@](CC(C)C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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